
4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazine ring, a dimethylamino group, a pyrrolidine ring, and a benzonitrile group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazine and benzonitrile groups are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the dimethylamino group could potentially undergo reactions involving the nitrogen atom, while the benzonitrile group could participate in reactions involving the nitrile group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile” across various fields:
Antibacterial Applications
This compound has shown potential as an antibacterial agent. Its structure allows it to interact with bacterial cell walls and inhibit their growth. Research has indicated that derivatives of pyrazine, like this compound, can be effective against a range of bacterial strains, making it a promising candidate for developing new antibiotics .
Antifungal Applications
In addition to its antibacterial properties, this compound has been studied for its antifungal activities. It has been found to inhibit the growth of various fungal species by disrupting their cell membrane integrity. This makes it a valuable compound in the development of antifungal medications .
Anticancer Applications
The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, particularly in breast and colon cancer cell lines. Its ability to selectively target cancer cells while sparing normal cells is a significant advantage in cancer therapy .
Anti-inflammatory Applications
Research has demonstrated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential candidate for treating conditions like arthritis and inflammatory bowel disease .
Antioxidant Applications
The compound has been found to have antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This is particularly important in preventing cellular damage and aging, as well as in the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders .
Neuroprotective Applications
Studies have shown that this compound can protect neurons from damage caused by oxidative stress and inflammation. It has potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease by preserving neuronal function and preventing cell death .
Antiviral Applications
The compound has also been explored for its antiviral properties. It has shown efficacy against certain viruses by inhibiting viral replication and preventing the spread of infection. This makes it a potential candidate for developing antiviral drugs .
Antitubercular Applications
Research has indicated that this compound can be effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Its ability to inhibit the growth of this bacterium makes it a promising candidate for new antitubercular therapies .
These applications highlight the versatility and potential of “4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile” in various fields of scientific research. Each application area offers unique opportunities for further development and therapeutic use.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
Biological activities of pyrazine derivatives Anti-tubercular agents research
Mécanisme D'action
Target of Action
Similar compounds with a pyrazine core have been used in the design of anti-tubercular agents . These agents target the Mycobacterium tuberculosis H37Ra .
Mode of Action
Based on the information about similar compounds, it can be inferred that these compounds might interact with the mycobacterium tuberculosis h37ra in a way that inhibits its growth .
Biochemical Pathways
Considering the anti-tubercular activity of similar compounds, it can be speculated that the compound might interfere with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis h37ra .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound might also exhibit anti-tubercular activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-22(2)16-10-20-11-17(21-16)25-15-7-8-23(12-15)18(24)14-5-3-13(9-19)4-6-14/h3-6,10-11,15H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMVCUXUKGGNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

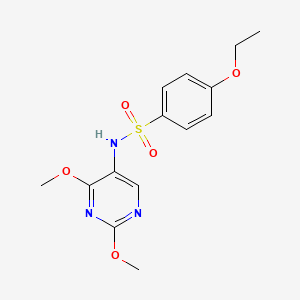

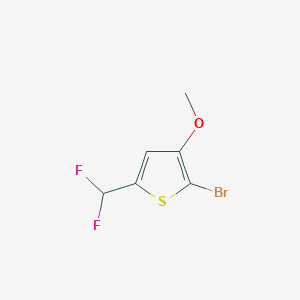
![(1R,5S)-3-(phenylsulfonyl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2792680.png)
![2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid](/img/structure/B2792683.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2792686.png)
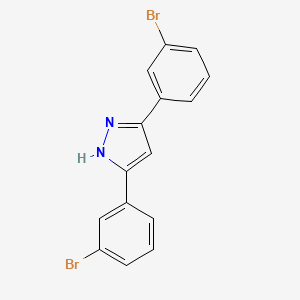
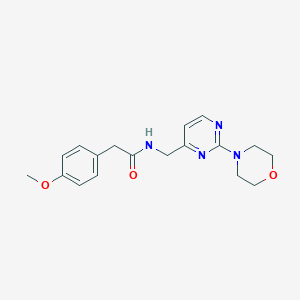
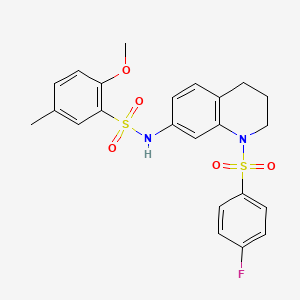
![2-[(4-Acetylphenyl)amino]benzoic acid](/img/structure/B2792693.png)
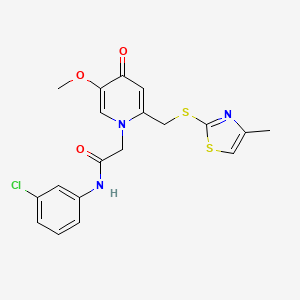
![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2792695.png)

